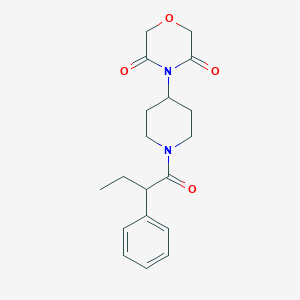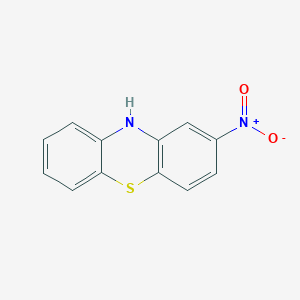
2-Nitro-10H-phenothiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nitro-10H-phenothiazine is a compound with a molecular weight of 244.27 . It is a yellow to brown solid . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecular formula of this compound is C12H8N2O2S . The InChI code for this compound is 1S/C12H8N2O2S/c15-14(16)8-5-6-12-10(7-8)13-9-3-1-2-4-11(9)17-12/h1-7,13H .Chemical Reactions Analysis
Phenothiazine derivatives, including this compound, have shown intriguing photophysical and redox properties . They have been found to exhibit continuous red shifts of light absorption with increasing numbers of fused rings . All the extended phenothiazines displayed reversible redox behavior and maintained a strong excited-state reduction potential .Physical And Chemical Properties Analysis
This compound is a yellow to brown solid . It has a molecular weight of 244.27 and a molecular formula of C12H8N2O2S .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Evaluation
Bioactive Fluorinated Derivatives : A series of fluorinated 10H-phenothiazines were synthesized, with antimicrobial studies showing their potential against various microorganisms. This work highlights the chemical versatility and biological relevance of phenothiazine derivatives Yogesh Dixit et al., 2008, Journal of Chemistry.
Azo-Phenothiazine Derivatives : The functionalization of phenothiazine to create new linear azo-phenothiazine dye compounds was explored, along with their antimicrobial properties, showcasing the compound's utility in dyeing and biological applications E. L. Ayuk et al., 2018, Applied Chemistry.
Material Science and Photovoltaic Applications
Fluorescent Organic Nanoparticles : Phenothiazine-based organic molecules have been shown to exhibit multiple fluorescent behaviors, including potential applications in photodynamic therapy and as organic nanoparticles for cancer cell targeting Tung-Sheng Hsieh et al., 2015, Dyes and Pigments.
Dye-Sensitized Solar Cells : Phenothiazines have also been investigated for their application in dye-sensitized solar cells, indicating the structural diversity and photovoltaic utility of phenothiazine sensitizers A. F. Buene et al., 2019, Dyes and Pigments.
Analytical Chemistry and Nanotechnology
Analytical Properties : Phenothiazines substituted in the 2 and 10 positions exhibit valuable analytical properties, including reactions with oxidants and metal ions, useful in the determination of various substances A. Kojło et al., 2001, Journal of Trace and Microprobe Techniques.
NIR Fluorescent Probes : The development of phenothiazine-coumarin hybrid dyes as NIR fluorescent probes for bioanalytical applications, including the detection of reactive oxygen species, underscores the potential of phenothiazines in creating sensitive and selective fluorescent markers Valentin Quesneau et al., 2020, Tetrahedron Letters.
Direcciones Futuras
Mecanismo De Acción
Target of Action
Phenothiazine derivatives have been widely utilized in various research areas due to their easy chemical functionalization and intriguing chemical and physical properties . They have been used as donor units in the molecular engineering of highly conjugated donor–acceptor materials for optoelectronics .
Mode of Action
It’s known that phenothiazine derivatives exhibit low oxidation potentials with a fully reversible one-electron redox process . This suggests that 2-Nitro-10H-phenothiazine might interact with its targets through redox reactions.
Biochemical Pathways
Phenothiazine derivatives have been proven to be effective photoredox catalysts for various synthetic transformations . This suggests that this compound might influence pathways related to these transformations.
Result of Action
It’s known that phenothiazine derivatives can display conventional fluorescence and thermally activated delayed fluorescence (tadf) as well as room-temperature phosphorescence (rtp) . This suggests that this compound might have similar effects.
Action Environment
It’s known that phenothiazine derivatives have been widely employed as efficient hole transport materials (htms) for perovskite solar cells (pscs) . This suggests that light exposure might influence the action of this compound.
Análisis Bioquímico
Biochemical Properties
They are known for their electron-rich nature due to the presence of sulfur and nitrogen heteroatoms . This allows them to participate in various biochemical reactions.
Cellular Effects
The specific cellular effects of 2-Nitro-10H-phenothiazine are not well-documented. Phenothiazines have been reported to influence cell function in several ways. For instance, they have been used as photoredox catalysts for various synthetic transformations . They can also display conventional fluorescence and thermally activated delayed fluorescence, which can be utilized in optoelectronic applications .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. Phenothiazines have been reported to exhibit continuous red shifts of light absorption with increasing numbers of fused rings . This suggests that the effects of this compound might also change over time under certain conditions.
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported in the literature. Phenothiazines are commonly used in veterinary medicine to produce calmness and as an adjunct with general anesthesia .
Metabolic Pathways
Phenothiazines are known to undergo various metabolic transformations, including N-substitution, oxidation, formylation, and electrophilic substitutions .
Transport and Distribution
Phenothiazines are known to inhibit the transport function of P-glycoprotein, suggesting that they might interact with transporters or binding proteins .
Subcellular Localization
Phenothiazines are known to display conventional fluorescence and thermally activated delayed fluorescence , which suggests that they might localize to specific compartments or organelles depending on their photophysical properties.
Propiedades
IUPAC Name |
2-nitro-10H-phenothiazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2S/c15-14(16)8-5-6-12-10(7-8)13-9-3-1-2-4-11(9)17-12/h1-7,13H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVFXVHJBHVWHSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(S2)C=CC(=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[6-ethyl-2-(4-methylpiperidino)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N~1~-(4-ethylphenyl)acetamide](/img/structure/B2639553.png)
amine](/img/structure/B2639554.png)
![N-[2-(aminomethyl)phenyl]-N-methylmethane sulphonamide hydrochloride](/img/structure/B2639555.png)
![3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-pyridin-3-ylpyridazine](/img/structure/B2639556.png)

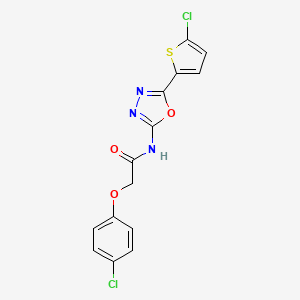
![8-(4-Bromophenyl)-1,3-dimethyl-5-(3-phenylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2639563.png)
![N-(2-fluorophenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2639567.png)
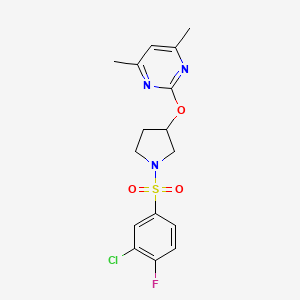
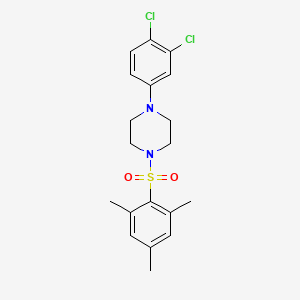
![{2-[(3-Methoxyphenyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B2639571.png)
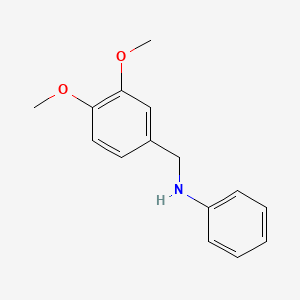
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2639573.png)
